Calcium l(-)-arabonate tetrahydrate

Description

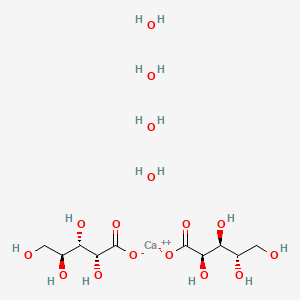

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O6.Ca.4H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;;;/h2*2-4,6-9H,1H2,(H,10,11);;4*1H2/q;;+2;;;;/p-2/t2*2-,3-,4+;;;;;/m00...../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIDRYGUYYMVGM-DOBNSTQGSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.O.O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26CaO16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.38 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Calcium L Arabonate Tetrahydrate

Established Chemical Precipitation and Crystallization Techniques

Traditional methods for synthesizing Calcium L(-)-arabonate tetrahydrate rely on the principles of precipitation and crystallization from a solution. These methods are well-established for various calcium carboxylates and involve the careful manipulation of process parameters to achieve the desired product.

The formation of crystals from a solution is governed by two primary stages: nucleation, the birth of new crystal entities, and crystal growth, the subsequent increase in size of these nuclei. The driving force for both is supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility. mt.com

Controlling the level of supersaturation is paramount in crystallizing hydrated calcium carboxylates like this compound. mt.com A common method to achieve supersaturation is by dissolving the reactants at a higher temperature and then cooling the solution. mt.com As the solution cools, it becomes supersaturated, leading to nucleation and subsequent crystal growth. mt.com

The level of supersaturation directly impacts the final crystal characteristics. Low supersaturation levels tend to favor crystal growth over nucleation, resulting in larger crystals. mt.combohrium.comacs.org Conversely, high supersaturation promotes rapid nucleation, leading to the formation of a larger number of smaller crystals. mt.combohrium.comacs.org The balance between these two processes is critical for obtaining crystals of a desired size and distribution. The precipitation of long-chain calcium carboxylates is influenced by a balance between hydration effects and hydrophobic interactions. rsc.orgresearchgate.net

The growth and purity of this compound crystals are significantly influenced by several key reaction parameters:

Temperature: Temperature affects the solubility of the reactants and the kinetics of crystal growth. tue.nlnih.gov For many calcium salts, solubility increases with temperature, allowing for the creation of supersaturated solutions upon cooling. tue.nl Temperature can also influence the hydration state of the final product. researchgate.net In some systems, higher temperatures can lead to less hydrated forms. gfz-potsdam.de For instance, studies on microporous calcium silicate (B1173343) have shown that increasing the synthesis temperature promotes the formation of more crystalline products and larger particle sizes. nih.gov

pH: The pH of the reaction medium plays a crucial role in the availability of the carboxylate ions for reaction with calcium ions. tue.nlnih.gov The speciation of carboxylic acids is pH-dependent, and controlling the pH ensures that the arabonate is in its deprotonated form, ready to react with calcium. mdpi.com Changes in pH can also affect the surface charge of the forming crystals, influencing aggregation and morphology. nih.gov For example, in the synthesis of carboxylate-hydroxyapatite nanocrystals, a pH of greater than 8.3 was found to be important for complexing calcium ions and preventing instantaneous precipitation. nih.gov

Concentration: The initial concentration of the calcium and arabonate ions directly determines the initial level of supersaturation. nih.gov Higher concentrations can lead to faster precipitation and potentially smaller, less ordered crystals. rsc.orgresearchgate.net The concentration of reactants can also influence the stoichiometry of the final product. nih.gov

The interplay of these parameters is complex, and their careful control is essential for achieving high purity and the desired crystal characteristics of this compound.

Table 1: Influence of Reaction Parameters on Crystal Properties

| Parameter | Effect on Crystal Growth | Effect on Product Purity |

|---|---|---|

| Temperature | Influences solubility and growth kinetics. Higher temperatures can lead to larger crystals but may also affect the hydration state. nih.govgfz-potsdam.de | Can affect the incorporation of impurities and the final crystalline phase. |

| pH | Affects the availability of carboxylate ions and the surface charge of crystals, influencing aggregation and morphology. mdpi.comnih.gov | Can impact the co-precipitation of other calcium salts or hydroxides. |

| Concentration | Determines the initial supersaturation level, which in turn controls the balance between nucleation and growth. rsc.orgresearchgate.netnih.gov | High concentrations can lead to rapid precipitation and the inclusion of impurities. |

The choice of solvent is critical for selectively crystallizing the desired tetrahydrate form of Calcium L(-)-arabonate. While water is the most common solvent, the use of co-solvents can be employed to modify the solubility and crystallization behavior. For other calcium carboxylates, solvents like xylene and dimethylformamide have been used for recrystallization to obtain purer products. researchgate.net The solvent system can influence the hydration state of the final crystalline product, and optimization is often required to ensure the formation of the stable tetrahydrate. gfz-potsdam.de

Advanced Synthetic Approaches for Targeted Architectures

Beyond traditional methods, advanced synthetic strategies are being explored to control the morphology and structure of crystalline materials at a finer level.

Template-assisted synthesis is a powerful technique for controlling the size, shape, and orientation of crystals. nih.govnih.gov This method involves the use of a pre-existing template, which can be a soft or hard material, to guide the growth of the desired crystals. nih.gov For instance, the synthesis of hydroxyapatite (B223615) nanowires and nanotubes has been successfully achieved using template-assisted electrodeposition. nih.gov

The morphology of crystals can also be controlled by introducing additives into the crystallization medium. gfz-potsdam.dewhiterose.ac.ukmdpi.com These additives, often organic molecules, can selectively adsorb to specific crystal faces, inhibiting growth in certain directions and promoting it in others. gfz-potsdam.dewhiterose.ac.uk Carboxylic acids, for example, have been shown to act as inhibitors in the precipitation of calcium sulfate, affecting both the induction time and the final crystal habit. gfz-potsdam.dewhiterose.ac.uk This approach allows for the rational design of crystals with specific shapes and properties.

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, this could involve:

Using renewable starting materials.

Employing water as a solvent to avoid the use of volatile organic compounds.

Developing energy-efficient processes, for example, by carrying out reactions at ambient temperature.

Designing processes that minimize waste generation.

Enzymatic reactions, for instance, offer a green alternative to traditional chemical synthesis. The use of enzymes like transketolase for condensation reactions showcases an atom-economical approach that avoids the release of byproducts like carbon dioxide. rsc.org While specific research on the green synthesis of this compound is emerging, the broader principles of green chemistry provide a framework for developing more sustainable production methods.

Structural Elucidation and Advanced Characterization Techniques

X-ray Diffraction Studies

X-ray diffraction is the cornerstone technique for determining the solid-state structure of crystalline materials. By analyzing the pattern of diffracted X-rays, researchers can deduce the precise location of each atom in the crystal.

Single Crystal X-ray Diffraction for Definitive Crystal Structure Determination

The most unambiguous method for structure determination is single-crystal X-ray diffraction. This technique would provide fundamental crystallographic data. A suitable single crystal of Calcium L(-)-arabonate tetrahydrate would be grown and exposed to a focused X-ray beam. The resulting diffraction pattern would allow for the determination of its key structural parameters.

A hypothetical data table for such an analysis is presented below.

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. | a = X Å, b = Y Å, c = Z Åα = 90°, β = Y°, γ = 90° |

Powder X-ray Diffraction for Phase Identification and Polymorphic Assessment

Powder X-ray diffraction (PXRD) is a critical tool for identifying crystalline phases and assessing the purity of a bulk sample. It can also be used to identify different polymorphic forms of a compound, which are distinct crystalline structures of the same chemical entity. The PXRD pattern serves as a unique "fingerprint" for the crystalline solid. This analysis is essential for quality control in manufacturing and for studying phase transitions.

Advanced Spectroscopic Characterization

While diffraction provides a static picture of the crystal structure, spectroscopy offers insights into the local chemical environments and dynamics.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for probing the local environment of specific nuclei. For this compound, ⁴³Ca NMR would be particularly insightful, though it is a challenging technique due to the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus. biosynth.comcarlroth.comgentaurpdf.compharmaffiliates.com The resulting chemical shifts and quadrupolar coupling constants would provide detailed information about the symmetry of the calcium sites and the nature of their hydration state. gentaurpdf.compharmaffiliates.com

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, including both FTIR and Raman techniques, is instrumental in identifying the functional groups and understanding the molecular vibrations within a compound. nih.gov For calcium-containing organic compounds, these methods can confirm the presence of specific bonds and the coordination environment of the calcium ion. nih.govresearchgate.net

In compounds similar to this compound, FTIR and Raman spectra typically reveal characteristic vibrational modes. researchgate.netresearchgate.net The broad absorption band observed around 3400 cm⁻¹ in FTIR spectra is generally assigned to the O-H stretching vibrations of hydroxyl groups and water molecules. researchgate.net The band appearing near 1635 cm⁻¹ corresponds to the symmetric bending mode of water. researchgate.net Asymmetric stretching vibrations between carbon and oxygen in the carboxylate group (COO⁻) are expected to produce bands in the region of 1410-1460 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information, particularly for symmetric vibrations. nih.gov The analysis of both FTIR and Raman spectra allows for a comprehensive understanding of the molecular structure, including the confirmation of functional groups and the presence of water of hydration. researchgate.net

Table 1: Typical FTIR and Raman Peak Assignments for Similar Calcium Carboxylates

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopic Technique |

|---|---|---|

| ~3400 | O-H Stretching (hydroxyl and water) | FTIR |

| ~1635 | H-O-H Bending (water) | FTIR |

| 1410-1460 | C-O Asymmetric Stretching (carboxylate) | FTIR |

| ~1080 | C-C Stretching | Raman / FTIR |

This table is a generalized representation based on data for similar compounds and the principles of vibrational spectroscopy.

X-ray Absorption Spectroscopy (XAS) for Probing Local Electronic and Geometric Structure around Calcium

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local geometric and electronic structure of a specific atom within a material. nih.govresearchgate.net The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides detailed information about the oxidation state, coordination geometry, and electronic properties of the absorbing atom. researchgate.netdigitellinc.comscispace.com

Thermal Analysis and Hydration Studies

Thermal analysis techniques are essential for characterizing the thermal stability, hydration state, and phase behavior of materials like this compound.

Thermogravimetric Analysis (TGA) for Quantifying Water Content and Thermal Desolvation Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. youtube.com This technique is particularly useful for determining the water content in hydrated compounds and studying their decomposition patterns. For a hydrated salt like this compound, TGA would show distinct mass loss steps corresponding to the removal of water molecules.

A typical TGA curve for a hydrated calcium salt shows an initial weight loss at temperatures around 100-200°C, which is attributed to the loss of water of hydration. researchgate.net The stoichiometry of the hydration can be calculated from the percentage of mass lost. Subsequent weight loss at higher temperatures would correspond to the decomposition of the anhydrous salt. youtube.com

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. youtube.com It is used to detect thermal events such as melting, crystallization, and glass transitions. nih.govnih.gov For this compound, DSC can provide information on the energy changes associated with dehydration and decomposition.

Endothermic peaks in a DSC thermogram typically correspond to processes like melting or the removal of water molecules, as these processes require energy input. youtube.com Exothermic peaks, on the other hand, indicate energy release, such as during crystallization or some decomposition reactions. youtube.com By comparing DSC with TGA data, a comprehensive thermal profile of the compound can be established. youtube.com

Microscopic and Surface Characterization

The morphology and surface features of the crystalline form of this compound are important for its physical properties and applications.

Scanning Electron Microscopy (SEM) for Particle Morphology and Crystal Habit Analysis

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface. researchgate.net It is widely used to study the size, shape (morphology), and surface texture of crystalline materials. researchgate.netnih.gov

SEM analysis of similar calcium-containing organic crystals often reveals well-defined crystal habits, which can range from prismatic to needle-like or spherulitic structures. researchgate.netresearchgate.net The specific morphology is influenced by the crystallization conditions. SEM images would provide valuable insight into the external crystal structure of this compound, complementing the internal structural information obtained from techniques like X-ray diffraction.

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained |

|---|---|

| FTIR/Raman Spectroscopy | Identification of functional groups, molecular vibrations. |

| X-ray Absorption Spectroscopy (XAS) | Local electronic and geometric structure around the calcium atom. |

| Thermogravimetric Analysis (TGA) | Water content, thermal stability, decomposition pathways. |

| Differential Scanning Calorimetry (DSC) | Phase transitions, thermal events, enthalpy changes. |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Features and Crystallinity

Extensive searches for research employing Transmission Electron Microscopy (TEM) to specifically investigate the nanoscale structural features and crystallinity of calcium L-arabonate tetrahydrate did not yield any relevant scientific literature or experimental data. While TEM is a powerful technique for characterizing the morphology, crystal structure, and defects of materials at the nanoscale, it appears that no studies have been published applying this method to this particular compound.

In related fields, TEM, often coupled with techniques like Electron Energy Loss Spectroscopy (EELS), has been instrumental in examining the nanoscale properties of other calcium-containing compounds. For instance, studies on biogenic calcite have utilized high-resolution scanning transmission electron microscopy (STEM) to map chemical and structural features at resolutions down to 1 nanometer. Such analyses have revealed the presence of amorphous and crystalline domains, providing insights into biomineralization processes. Similarly, the crystallization of calcium oxalate (B1200264) on brushite surfaces has been imaged at the nanoscale using atomic force microscopy (AFM), a complementary technique to TEM, to understand the mechanisms of stone formation.

These examples highlight the potential of advanced microscopy techniques to elucidate the intricate structural details of calcium salts. However, without specific studies on calcium L-arabonate tetrahydrate, any discussion of its nanoscale features as observed by TEM would be purely speculative. The scientific community has yet to publish research in this specific area.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the intrinsic properties of a material's crystal structure. nih.gov These ab initio methods solve the electronic structure of a system, providing detailed information without reliance on empirical parameters. nih.gov

Density Functional Theory (DFT) for Electronic Structure, Bonding Analysis, and Structural Prediction

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and bonding of crystalline solids. For a compound like Calcium L(-)-arabonate tetrahydrate, DFT calculations would be used to:

Optimize Geometry: Predict the most stable arrangement of atoms in the crystal lattice. These calculations often incorporate van der Waals interaction corrections (e.g., DFT-D2 schemes) to accurately model the non-covalent forces that are crucial in hydrated crystals. researchgate.net The resulting lattice parameters can be compared with experimental X-ray diffraction data for validation. researchgate.net

Analyze Electronic Structure: Calculate the electronic band structure and density of states (DOS). This would reveal the material's electronic nature (insulator, semiconductor) and the contribution of different atoms (Ca, C, O, H) and orbitals to the valence and conduction bands. For instance, in studies of hydrated calcium carbonates, DFT has been used to show how the presence of water molecules can alter the main band gap. researchgate.net

Bonding Analysis: Investigate the nature of the chemical bonds. This involves analyzing the charge distribution and bond orders to characterize the ionic interactions between the Ca²⁺ ion and the L(-)-arabonate anion, as well as the hydrogen bonding network involving the water molecules of hydration.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can predict various spectroscopic properties, which serve as a critical link between theoretical models and experimental measurements.

Vibrational Spectra: The simulation of infrared (IR) and Raman spectra is a key application. By calculating the vibrational frequencies and intensities, researchers can assign specific spectral peaks to the vibrational modes of the molecule, such as the stretching and bending of C-O, C-C, and O-H bonds within the arabonate anion and the water molecules. In studies of other hydrated calcium carbonates, Raman spectroscopy combined with theoretical calculations has been used to follow dehydration processes. researchgate.net

NMR Parameters: QM methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing another layer of structural validation by comparing computed values with experimental solid-state NMR data.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into dynamic processes that are often inaccessible by experimental means alone. nih.gov MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. researchgate.net

Elucidation of Crystal Growth Mechanisms at the Molecular Level

MD simulations are instrumental in understanding how crystals nucleate and grow from a solution. For this compound, simulations could reveal:

Ion Adsorption and Surface Interactions: How calcium ions and arabonate anions from the solution adsorb onto the different crystal faces. nih.gov The simulations can quantify the interaction energies between the solute and the crystal surface. nih.gov

Role of Solvent: The role of water molecules in the growth process, including the formation and breaking of hydration shells around the ions as they approach the crystal surface. mdpi.com Studies on calcium carbonate have shown that the hydration sphere around Ca²⁺ plays a crucial role in the growth mechanism. mdpi.com

Growth Kinetics: By tracking the movement of individual ions over time, MD can help model the relative growth rates of different crystal faces, which ultimately determines the final crystal morphology. nih.govnih.gov

Investigation of Hydration Dynamics and Water Molecule Interactions within the Crystal Lattice

The four water molecules in the unit cell of this compound are integral to its structure. MD simulations can specifically probe their behavior.

Water Mobility: Quantify the movement and diffusion of water molecules within the crystal lattice. In some hydrated crystals, water molecules are highly mobile, while in others they are fixed. researchgate.net

Dehydration Processes: Simulate the effects of increasing temperature to model the dehydration process, identifying the pathways and temperatures at which water molecules are lost from the lattice.

Simulation of Polymorphic Transformations and Phase Stability

Many crystalline materials can exist in different crystal structures, a phenomenon known as polymorphism. MD simulations can be used to assess the relative stability of different potential polymorphs of Calcium L(-)-arabonate.

Free Energy Calculations: By calculating the free energy of different crystal structures, it is possible to predict which polymorph is most stable under specific conditions of temperature and pressure.

Transformation Pathways: MD simulations can model the structural transitions between different phases. For example, simulations on calcium carbonate have successfully reproduced pressure-induced phase transitions, revealing the atomic-level mechanisms of the transformation from one polymorph to another. nih.gov This approach could be used to investigate if this compound might transform into other hydrated forms or an anhydrous form under different environmental conditions. acs.org

Advanced Modeling Techniques for Supramolecular Architectures

Density Functional Theory (DFT) for Elucidating Coordination and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is employed to calculate the geometry of the coordination sphere around the calcium ion and to quantify the strength of the interactions between the calcium, the arabonate ligand, and the water molecules.

Researchers can perform DFT calculations to determine the optimized geometry of the complex, predicting bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These theoretical values can then be compared with experimental data from X-ray crystallography to validate the computational model. Furthermore, DFT allows for the calculation of interaction energies, providing a quantitative measure of the stability of the supramolecular assembly. For instance, the interaction energy between the Ca²⁺ ion and the carboxylate group of the arabonate can be calculated, as can the energies of the various hydrogen bonds. nih.govrsc.org

A significant finding from DFT studies on similar calcium carboxylate systems is the importance of charge transfer between the carboxylate group and the metal ion, which contributes significantly to the stability of the complex. nih.gov These calculations can also reveal the influence of multibody effects, where the interaction between any two particles is affected by the presence of others, a crucial aspect in a condensed-phase supramolecular structure. nih.govacs.org

Interactive Table: Representative DFT-Calculated Parameters for a Calcium-Arabonate-Water System

| Parameter | Description | Calculated Value |

| Ca-O (carboxylate) distance | The bond length between the calcium ion and an oxygen atom of the carboxylate group. | 2.3 - 2.5 Å |

| Ca-O (hydroxyl) distance | The bond length between the calcium ion and an oxygen atom of a hydroxyl group on the arabonate. | 2.4 - 2.6 Å |

| Ca-O (water) distance | The bond length between the calcium ion and the oxygen atom of a coordinated water molecule. | 2.4 - 2.7 Å |

| Carboxylate O-C-O angle | The angle within the coordinated carboxylate group. | ~125° |

| Ca-Carboxylate Interaction Energy | The energy released upon the binding of the carboxylate group to the calcium ion. | -350 to -450 kJ/mol |

| Hydrogen Bond Energy (O-H···O) | The strength of a typical hydrogen bond between a water molecule and a carboxylate oxygen. | -20 to -40 kJ/mol |

Note: The values presented are representative and are based on computational studies of similar calcium-sugar carboxylate systems. The exact values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Dynamic and Environmental Effects

While DFT is excellent for understanding static structures and energetics, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. researchgate.netnih.gov For this compound, MD simulations can provide critical insights into the stability of the crystal lattice at different temperatures and the role of the water molecules in maintaining the supramolecular architecture. nih.gov

In an MD simulation, the forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over a period of time. researchgate.net This allows researchers to observe phenomena such as:

The mobility of water molecules: The four water molecules in the formula unit are not all necessarily in identical environments. MD can be used to determine their relative mobility, distinguishing between tightly bound coordinating water molecules and those that are more loosely held within the lattice.

The flexibility of the arabonate chain: The simulations can show the conformational flexibility of the L(-)-arabonate carbon chain, even within the constraints of the crystal lattice.

By analyzing the trajectories from an MD simulation, researchers can calculate properties such as the radial distribution function, which describes the probability of finding one atom at a certain distance from another. This is particularly useful for characterizing the hydration shells around the calcium ion and the polar groups of the arabonate molecule.

Advanced Sampling Techniques

To overcome the time-scale limitations of standard MD simulations, especially for processes like crystal nucleation or dissolution, advanced sampling techniques such as metadynamics can be employed. nih.gov Metadynamics enhances the sampling of rare events by adding a history-dependent bias potential to the system, allowing for the exploration of complex free energy landscapes. nih.gov This could be used, for example, to study the mechanism of how this compound dissolves in water, by mapping the free energy changes associated with the removal of ions and molecules from the crystal surface.

Through the synergistic application of these advanced modeling techniques, a comprehensive, multi-scale understanding of the supramolecular architecture of this compound can be achieved, bridging the gap between its molecular composition and its macroscopic properties.

Mechanistic Studies on Formation, Transformation, and Stability

Kinetics and Thermodynamics of Crystallization

The crystallization process from a supersaturated solution involves two primary stages: nucleation, the formation of new crystalline entities, and crystal growth, the subsequent increase in size of these nuclei. youtube.com The driving force for both stages is the supersaturation of the solution, a non-equilibrium state that the system seeks to alleviate through the formation of a stable solid phase. youtube.com

Nucleation is the initial step in crystallization, where molecules or ions in a solution begin to aggregate into small, ordered clusters that serve as the foundation for crystal growth. youtube.comyoutube.com This process can occur through two primary pathways:

Homogeneous Nucleation: This pathway involves the spontaneous formation of nuclei directly within a pure, supersaturated solution without the influence of any foreign particles. youtube.com It requires a significant degree of supersaturation to overcome a high energy barrier for the formation of a stable nucleus. youtube.com For many systems, this means the liquid must be cooled substantially below its freezing point. youtube.com

Heterogeneous Nucleation: In this more common pathway, nucleation is initiated on the surface of foreign particles, such as dust, impurities, or even the walls of the container. youtube.com These surfaces lower the energy barrier required for nucleus formation, allowing crystallization to occur at lower levels of supersaturation compared to the homogeneous pathway. youtube.com For instance, the formation of snowflakes in the atmosphere is often initiated by dust particles, a classic example of heterogeneous nucleation. youtube.com

In the context of Calcium L(-)-arabonate tetrahydrate, crystallization from an aqueous solution would likely proceed via heterogeneous nucleation, as industrial and laboratory solutions invariably contain microscopic impurities that can act as nucleation sites.

Once stable nuclei have formed, they grow into larger crystals by the progressive addition of solute molecules from the surrounding solution. youtube.com The morphology and size of the final crystals are determined by the growth mechanism.

Layer-by-Layer Growth: This mechanism involves the attachment of molecules or ions in an orderly fashion, forming distinct layers on the crystal faces. youtube.com This process is often visualized as puzzle pieces snapping into a predefined lattice structure, leading to the formation of well-defined, faceted crystals. youtube.com The rate of growth can be influenced by the surface diffusion of adsorbed molecules and the energy of incorporating them into the crystal lattice.

Spherulitic Growth: This involves a more complex, non-uniform growth pattern where crystals radiate outwards from a central point, often forming spherical aggregates. This type of growth can occur in highly supersaturated solutions or in the presence of impurities that disrupt the orderly layer-by-layer deposition. Studies on other calcium salts, such as calcium carbonate, have shown the formation of amorphous precursors that aggregate and then crystallize into spherulitic structures. researchgate.net

The specific growth mechanism for this compound would depend on factors like the level of supersaturation, temperature, and the presence of any additives or impurities in the crystallization medium.

The chemical environment of the solution plays a paramount role in the crystallization process. cambridge.org Factors such as pH, ionic strength, and the presence of impurities can profoundly influence nucleation rates, crystal growth, morphology, and even the selection of a particular polymorphic or hydrated form. cambridge.orgacs.org

Impurities, even at trace concentrations, can interact with the crystallizing substance in several ways:

Adsorption onto Crystal Surfaces: Foreign ions or molecules can adsorb onto the growing crystal faces, blocking active growth sites and slowing down or inhibiting crystal growth. cambridge.org This can lead to changes in the crystal habit (the external shape of the crystal).

Incorporation into the Crystal Lattice: If an impurity has a similar size, shape, and chemical nature to the host molecule, it can be incorporated into the crystal lattice, forming a solid solution. cambridge.org This incorporation disrupts the crystal order and is generally energetically unfavorable unless the lattice distortion is minimal. cambridge.org

Influence on Nucleation: Impurities can either promote heterogeneous nucleation by providing active sites or inhibit it by stabilizing pre-nucleation clusters and preventing their evolution into mature crystals. nih.gov

Studies on various calcium salts have demonstrated the significant impact of metal ions. For example, in the crystallization of calcium sulfate, ions like Mg²⁺, Al³⁺, and Fe³⁺ can alter crystal size and growth kinetics. acs.orgnih.gov Similarly, for calcium carbonate, magnesium ions are known to inhibit the formation of calcite and promote the crystallization of aragonite or amorphous phases. mdpi.com It is reasonable to infer that the crystallization of this compound would be similarly sensitive to the presence of such ionic impurities.

Table 1: Illustrative Effects of Metal Ion Impurities on the Crystallization of Analogous Calcium Salts This table presents findings from studies on other calcium salts to illustrate the potential effects of impurities, as specific data for Calcium L(-)-arabonate is not readily available.

| Impurity Ion | Affected Calcium Salt | Observed Effect | Reference |

| Magnesium (Mg²⁺) | Calcium Carbonate | Inhibits calcite formation, promotes aragonite; affects nucleation and growth rates. mdpi.com | mdpi.com |

| Magnesium (Mg²⁺) | Calcium Oxalate (B1200264) | Inhibits nucleation and slows kinetics. nih.gov | nih.gov |

| Magnesium (Mg²⁺) | Calcium Sulfate | Minimal effect on crystal size compared to other ions. acs.orgnih.gov | acs.orgnih.gov |

| Aluminum (Al³⁺) | Calcium Sulfate | Increases average crystal diameter at low concentrations due to high surface adsorption affinity. acs.orgnih.gov | acs.orgnih.gov |

| Iron (Fe³⁺) | Calcium Sulfate | Increases average crystal diameter at low concentrations. acs.orgnih.gov | acs.orgnih.gov |

| Strontium (Sr²⁺) | Calcium Sulfate | Has a significant effect on crystallization, can induce phase transformation at higher concentrations. researchgate.net | researchgate.net |

Organic modifiers, such as other carboxylates or polymers, can also exert strong control over crystallization, often by selectively binding to specific crystal faces and modifying the crystal habit.

Solid-State Phase Transitions and Dehydration/Rehydration Processes

Crystalline hydrates like this compound can undergo transformations in the solid state, particularly in response to changes in temperature and humidity. These transformations involve changes in the crystal structure and the number of water molecules associated with the crystal lattice.

Hydrated crystals can lose water molecules upon heating in a process called dehydration. This can occur in a stepwise manner, often leading to the formation of lower hydrates or an anhydrous form. nih.gov The nature of these transitions can be:

Reversible: If a dehydrated form can readily reabsorb water from the atmosphere to reform the original hydrate (B1144303), the transition is considered reversible. This is common for loosely bound water molecules in the crystal structure. Studies on cement pastes, for example, show that portlandite [Ca(OH)₂] can be rehydrated after thermal decomposition, a process critical to the material's properties. researchgate.netresearchgate.net

Irreversible: In some cases, the dehydration process leads to a collapse or significant rearrangement of the crystal lattice, forming a more stable anhydrous phase that does not easily rehydrate under ambient conditions. This results in an irreversible transition.

Analogous studies on calcium citrate (B86180) hydrates provide a clear example of stepwise dehydration. Calcium citrate tetrahydrate can be dehydrated to a dihydrate and then to an anhydrous form, with each step having a specific enthalpy of dehydration. nih.gov Such transitions can be investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 2: Example of Stepwise Dehydration Enthalpies for Calcium Citrate Hydrates This table shows data for calcium citrate hydrates to exemplify the thermodynamic analysis of dehydration processes.

| Dehydration Step | Enthalpy of Dehydration (ΔH⁰) | Reference |

| Hexahydrate (CCH) to Tetrahydrate (CCT) | 43.6 kJ∙mol⁻¹ | nih.gov |

| Tetrahydrate (CCT) to Dihydrate (CCD) | 43.8 kJ∙mol⁻¹ | nih.gov |

| Dihydrate (CCD) to Anhydrate (CCA) | 88.1 kJ∙mol⁻¹ | nih.gov |

A similar systematic investigation of this compound would be necessary to determine the temperatures, enthalpies, and reversibility of its dehydration transitions.

The transformation from one crystalline form to another (e.g., from an anhydrous or lower hydrate form to a more stable higher hydrate in the presence of water) is a solid-state phase transition. nih.gov The mechanism of this interconversion can occur through two main routes:

Solid-State Transformation: The rearrangement of the crystal lattice occurs directly within the solid phase. This is often a slower process, driven by the thermodynamic preference for the more stable phase. Cryo-TEM studies have captured the solid-state transformation of amorphous calcium carbonate to crystalline aragonite, showing the coexistence of both phases within a single particle. researchgate.netnih.gov

Dissolution-Reprecipitation: The initially less stable solid dissolves in a solvent (like atmospheric water vapor or bulk solution), creating a supersaturated solution from which the more stable phase then nucleates and grows. mdpi.com This mechanism is often invoked to explain the transformation of metastable polymorphs. For example, the conversion of less stable calcium citrate forms in aqueous solution follows Ostwald's stage law, where they transform into the more soluble tetrahydrate rather than the most stable hexahydrate, a kinetically favored pathway. nih.gov

For Calcium L(-)-arabonate, placing the anhydrous or a lower hydrate form in a humid environment or in contact with water would likely lead to its conversion to the stable tetrahydrate form. The dominant mechanism, whether solid-state or dissolution-reprecipitation, would depend on factors like temperature, humidity, and the kinetic barriers for each pathway.

Surface Chemistry and Interfacial Phenomena

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental or theoretical data on the surface chemistry and interfacial phenomena of this compound. The following sections are therefore presented as a general framework for the types of studies that would be necessary to characterize these properties. The principles described are based on established knowledge of the surface science of related organic salt crystals.

Adsorption Mechanisms of Small Molecules and Ions on Crystal Surfaces

The adsorption of small molecules and ions onto the crystal surfaces of this compound is a critical factor influencing its growth, morphology, and dissolution behavior. While direct studies on this compound are not available, the mechanisms can be inferred from research on analogous systems like calcium carbonate and calcium oxalate.

Adsorption processes are typically governed by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The crystal surfaces of this compound would present a periodic arrangement of calcium ions (Ca²⁺), L-arabonate anions, and coordinated water molecules. These functional groups provide active sites for the adsorption of various species.

Potential Adsorption Interactions:

Cationic Species: Positively charged ions in solution would be attracted to the negatively charged carboxylate groups of the L-arabonate ions exposed at the crystal surface.

Anionic Species: Negatively charged ions could interact with the calcium ions at the crystal surface. The strength of this interaction would depend on the charge density and size of the anion.

Polar Molecules: Small polar molecules, such as water or short-chain alcohols, could form hydrogen bonds with the hydroxyl and carboxylate groups of the L-arabonate moiety and with the waters of hydration.

Organic Molecules: The adsorption of other organic molecules would be influenced by their functional groups. For instance, molecules with carboxylate or hydroxyl groups could compete with L-arabonate for binding sites on the calcium ions or form hydrogen bonds with the crystal surface.

The study of these adsorption mechanisms would typically involve techniques such as Atomic Force Microscopy (AFM) to visualize surface interactions at the molecular level and spectroscopic methods like X-ray Photoelectron Spectroscopy (XPS) to identify the elemental composition of the surface post-adsorption.

Illustrative Data Table on Adsorption Studies (Hypothetical):

Since no experimental data is available for this compound, the following table is a hypothetical representation of how such data could be presented.

| Adsorbate | Crystal Face (hkl) | Adsorption Energy (kJ/mol) | Primary Interaction Type |

| Water (H₂O) | (100) | -45 | Hydrogen Bonding |

| Sodium (Na⁺) | (010) | -25 | Electrostatic |

| Chloride (Cl⁻) | (001) | -15 | Electrostatic |

| Ethanol | (100) | -30 | Hydrogen Bonding |

Impact of Surface Energy on Crystal Stability and Reactivity

The surface energy of a crystal is a measure of the excess energy at the surface compared to the bulk. It is a key parameter that influences crystal stability, morphology, and reactivity. Different crystal faces of a substance have different atomic arrangements and, consequently, different surface energies.

Crystals will thermodynamically favor a shape that minimizes their total surface energy. Faces with lower surface energy are more stable and will tend to be larger, while faces with higher surface energy will be smaller or may not appear at all in the final crystal habit.

The reactivity of a crystal surface is also directly related to its surface energy. High-energy surfaces are generally more reactive and are preferential sites for dissolution, chemical reactions, and the nucleation of new phases. For this compound, this would mean that specific crystal faces might be more susceptible to dehydration or interaction with atmospheric components.

The surface energy can be determined experimentally using techniques like inverse gas chromatography (IGC) or calculated using computational modeling methods. These studies are crucial for understanding and controlling the crystallization process and the stability of the final crystalline product.

Hypothetical Surface Energy Data for this compound:

This table provides a hypothetical set of surface energy values for different crystal faces to illustrate the concept.

| Crystal Face (hkl) | Surface Energy (mJ/m²) | Relative Stability |

| (100) | 50 | High |

| (010) | 75 | Medium |

| (111) | 120 | Low |

Advanced Applications in Materials Science and Engineering Excluding Biological/human Applications

Supramolecular Chemistry and Coordination Polymer Design

Supramolecular chemistry focuses on chemical systems composed of multiple molecules, and coordination polymers are a key class of such systems where metal ions are linked by organic ligands to form extended networks. nih.gov The design of these materials allows for the precise control of their structure and, consequently, their function.

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that form porous, crystalline structures. encyclopedia.pub These materials are constructed from metal ions or clusters (nodes) and organic molecules (linkers). researchgate.net The choice of the metal and organic linker is crucial as it dictates the final architecture and properties of the MOF. nih.gov

Calcium L(-)-arabonate tetrahydrate serves as an excellent candidate for designing novel MOFs. The calcium ion (Ca²⁺) can act as the metallic node. The L(-)-arabonate anion is a particularly interesting linker due to several key features:

Multidentate Coordination: It possesses both a carboxylate group and multiple hydroxyl groups, all of which can coordinate to the calcium centers. This allows for the formation of stable, multidimensional frameworks.

Chirality: As a chiral molecule, L(--)-arabonate can impart its handedness to the resulting coordination polymer or MOF. This is highly desirable for applications in asymmetric catalysis, enantioselective separations, and nonlinear optics.

Flexibility: The conformational flexibility of the arabonate backbone can lead to the formation of diverse and novel network topologies.

The self-assembly process, driven by the coordination between calcium ions and the L(-)-arabonate linkers, can lead to the formation of complex, thermodynamically favored structures. nih.govencyclopedia.pub The inherent chirality of the L(-)-arabonate ligand is a powerful tool for directing the assembly of non-centrosymmetric or chiral frameworks, which are often difficult to achieve with simpler, achiral ligands.

The ability to use Calcium L(-)-arabonate as a building block allows for the rational design of functional materials with tailored properties. By carefully selecting synthesis conditions (such as temperature, solvent, and pressure), it is possible to control the crystallization process and target specific framework architectures. researchgate.net

The resulting MOFs could have applications in areas such as:

Gas Storage and Separation: The porous nature of MOFs makes them ideal candidates for storing gases like hydrogen or carbon dioxide. The specific chemical environment within the pores, influenced by the arabonate linkers, could allow for selective gas adsorption.

Sensing: Functionalized MOFs can be designed to detect the presence of specific molecules. A change in the optical or electronic properties of the framework upon guest binding can be used as a sensing mechanism. nih.gov

Below is an interactive table summarizing the key components and potential resulting properties of a MOF constructed from Calcium L(-)-arabonate.

| Component | Role in MOF Structure | Resulting Property/Application |

| Calcium Ion (Ca²⁺) | Metal Node | Provides structural integrity and influences coordination geometry. |

| L(-)-Arabonate Anion | Organic Linker | Imparts chirality, offers multiple coordination sites (carboxylate and hydroxyls), and influences pore size and functionality. |

| Chiral Framework | Overall Structure | Potential for enantioselective separation, asymmetric catalysis, and nonlinear optical properties. |

| Porous Network | Overall Structure | Potential for gas storage, molecular sensing, and guest encapsulation. |

Optoelectronic and Dielectric Materials

The search for new materials with advanced optical and electrical properties is a major driver of materials research. The specific crystal structure and electronic nature of compounds can lead to valuable phenomena for applications in lasers, data storage, and sensors.

Nonlinear optical (NLO) materials interact with high-intensity light (like that from a laser) to change its properties, such as its frequency. researchgate.net A key requirement for many NLO effects, such as second-harmonic generation (SHG), is a non-centrosymmetric crystal structure. rsc.org

While direct NLO studies on this compound are not widely reported, analogies can be drawn from other coordination polymers and borate (B1201080) crystals. researchgate.netrsc.org Materials constructed from chiral building blocks, like L(-)-arabonate, are guaranteed to crystallize in non-centrosymmetric space groups. This makes Calcium L(-)-arabonate and coordination polymers derived from it promising candidates for NLO applications. The combination of the calcium cation with the organic arabonate linker could lead to a material with:

High laser damage threshold.

Transparency in the UV-visible region.

Efficient SHG, potentially for frequency-doubling applications in laser systems. researchgate.net

Piezoelectric materials generate an electric charge in response to applied mechanical stress, while ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field. researchgate.net These properties are also dependent on the material having a non-centrosymmetric crystal structure. frontiersin.org

Given that the chiral L(-)-arabonate ligand can enforce a non-centrosymmetric structure, materials based on Calcium L(-)-arabonate are candidates for investigation as novel lead-free piezoelectric and ferroelectric materials. researchgate.net The development of such materials is of significant technological importance for applications in:

Sensors and Actuators: Converting mechanical energy to electrical signals and vice versa.

Data Storage: Ferroelectric random-access memory (FeRAM).

Energy Harvesting: Scavenging energy from vibrations.

The performance of these materials would depend on the magnitude of the dipole moment arising from the arrangement of the calcium and arabonate ions in the crystal lattice.

Solid Electrolyte Research

The development of next-generation batteries, particularly those moving beyond lithium-ion technology, is a major focus of energy research. Calcium-ion batteries (CIBs) are attractive due to the high abundance and low cost of calcium. rsc.orgrsc.org However, a significant challenge is the development of suitable electrolytes that allow for efficient and reversible transport of Ca²⁺ ions. nih.govnih.gov

This compound could play a role in the formulation of novel solid-state or polymer electrolytes for CIBs. In a solid electrolyte, the compound could serve multiple functions:

Source of Calcium Ions: Providing the mobile charge carriers (Ca²⁺) for the battery's operation.

Polymer Matrix Component: The arabonate anion could be incorporated into a polymer backbone, creating a solid polymer electrolyte (SPE). The hydroxyl groups could facilitate ion transport and improve the mechanical properties of the electrolyte.

Modifying the Solid Electrolyte Interphase (SEI): The decomposition of the electrolyte at the electrode surface forms a critical layer known as the SEI. nih.gov The presence of the arabonate anion could lead to the formation of a more stable and Ca²⁺-conductive SEI, which is crucial for long-term battery cycling.

Research into electrolytes for calcium batteries is still in its early stages, but the exploration of organic calcium salts like Calcium L(-)-arabonate offers a promising avenue for creating safer, solid-state energy storage devices. nih.govresearchgate.net

The table below outlines the challenges in calcium-ion battery electrolytes and the potential solutions that a Calcium L(-)-arabonate-based system might offer.

| Challenge in Ca-Ion Batteries | Potential Role of Calcium L(-)-arabonate |

| Poor Ca²⁺ Mobility | The flexible organic anion may create efficient pathways for ion conduction in a solid or polymer matrix. |

| Unstable Solid Electrolyte Interphase (SEI) | The decomposition of the arabonate anion could form a stable, organic-inorganic composite SEI that protects the electrode. nih.gov |

| Electrolyte Decomposition | High-solvation electrolytes can suppress unwanted side reactions; the arabonate could be part of such a system. rsc.org |

| Safety of Liquid Electrolytes | Use as a component in a solid-state electrolyte would eliminate flammable liquid solvents. |

Assessment of Proton Conductivity Mechanisms in Hydrated Calcium Carboxylate Frameworks

Research into hydrated metal-organic frameworks has revealed that the ordered arrangement of water molecules within the crystal lattice can facilitate proton transport, a critical property for the development of solid-state proton conductors. While direct studies on calcium L-arabonate tetrahydrate are limited, analogous compounds such as calcium L-tartrate tetrahydrate provide significant insights into the potential mechanisms at play.

In hydrated calcium carboxylate frameworks, proton conductivity is intimately linked to the presence of a hydrogen-bonding network formed by the water of hydration and the carboxylate groups of the organic ligand. The proposed mechanism for proton conduction in these materials is the Grotthuss mechanism. This process involves the "hopping" of protons along the hydrogen-bonded network through the formation and cleavage of covalent bonds. The hydrated nature of calcium L-arabonate tetrahydrate, with its four water molecules per formula unit, suggests the presence of an extensive hydrogen-bonding network, making it a promising candidate for exhibiting similar proton-conducting properties.

The efficiency of the Grotthuss mechanism is highly dependent on the relative humidity of the surrounding environment. At high humidity, the water molecules within the lattice are more mobile, facilitating the proton hopping process and leading to higher conductivity. Conversely, under dry conditions, the loss of water molecules disrupts the hydrogen-bonding pathways, causing a significant decrease in proton conductivity. This humidity-dependent behavior is a hallmark of proton conduction in such hydrated frameworks.

Design of Environmentally Benign Solid Electrolytes

The development of safe, cost-effective, and environmentally friendly solid electrolytes is a key challenge in materials science, with applications ranging from fuel cells to sensors. Calcium L-arabonate tetrahydrate, being derived from a naturally occurring sugar acid and a common, non-toxic metal, presents an attractive profile as a "green" material for such applications.

The potential for calcium L-arabonate tetrahydrate to function as a solid electrolyte is rooted in its aforementioned proton-conducting capabilities. A solid electrolyte based on this compound would offer several advantages over traditional liquid electrolytes, including enhanced safety by eliminating the risk of leakage and flammability, as well as simpler device design and miniaturization.

The environmentally benign nature of its constituents—calcium and L-arabinonic acid—is a significant driver for its consideration in sustainable technologies. The synthesis of such materials often involves aqueous routes, avoiding the need for harsh organic solvents and high-temperature processing, further contributing to their green credentials. The biodegradability of the organic ligand would also be an advantage in the end-of-life disposal of devices incorporating such electrolytes.

Table 1: Comparison of Proton Conductivity in Hydrated Carboxylate Frameworks

| Compound | Conductivity (S/cm) at High Humidity | Conduction Mechanism | Environmental Profile |

|---|---|---|---|

| Calcium L-tartrate tetrahydrate (analogue) | ~10⁻⁵ | Grotthuss | Environmentally benign |

| Potential for Calcium L-arabonate tetrahydrate | Hypothesized to be similar | Likely Grotthuss | Environmentally benign |

Catalysis and Inorganic Synthesis Applications

Beyond its potential in electrochemical devices, the chemical nature of calcium L-arabonate tetrahydrate lends itself to applications in catalysis and as a precursor in the synthesis of other inorganic materials.

Use as a Precursor for Advanced Calcium-Based Catalysts

Calcium oxide (CaO) and calcium carbonate (CaCO₃) are well-known solid base catalysts used in a variety of chemical transformations. The synthesis of these materials with high purity, controlled particle size, and high surface area is crucial for their catalytic activity. Calcium L-arabonate tetrahydrate can serve as a valuable precursor for generating such advanced calcium-based catalysts.

Through controlled thermal decomposition (calcination), calcium L-arabonate tetrahydrate can be converted into calcium carbonate or calcium oxide. The organic arabonate ligand would decompose, leaving behind a finely divided calcium-based solid. The advantage of using a metal-organic precursor like calcium L-arabonate tetrahydrate lies in the ability to achieve a more uniform and potentially nanostructured final material compared to the direct decomposition of inorganic salts like calcium carbonate. The decomposition of the organic moiety can also create a porous structure in the final catalyst, increasing its active surface area.

The choice of calcination temperature and atmosphere (e.g., air or inert gas) would allow for the selective formation of either calcium carbonate or calcium oxide, providing a versatile route to different types of calcium-based catalysts. These catalysts could find applications in processes such as transesterification for biodiesel production, aldol (B89426) condensations, and as solid base catalysts in various organic syntheses.

Role in Controlled Precipitation Reactions for Other Inorganic Materials

The L-arabonate anion in calcium L-arabonate tetrahydrate can act as a chelating agent and a crystal growth modifier in the synthesis of other inorganic materials. In controlled precipitation reactions, the presence of organic ligands can influence the nucleation and growth of inorganic crystals, leading to control over their size, shape (morphology), and crystalline phase.

For instance, in the synthesis of inorganic nanoparticles, the arabonate ions can adsorb onto the surface of the growing nanocrystals, preventing their aggregation and stabilizing them in solution. The multiple hydroxyl and carboxylate groups on the arabonate ligand can coordinate to metal ions, influencing the local chemical environment during precipitation and directing the formation of specific crystal structures.

This role as a capping or structure-directing agent is particularly valuable in the bottom-up fabrication of nanomaterials with tailored properties. By carefully controlling the reaction conditions, such as pH, temperature, and the concentration of calcium L-arabonate tetrahydrate, it is possible to fine-tune the characteristics of the resulting inorganic materials for specific applications in areas like catalysis, electronics, and pigment production. The use of a biodegradable and biocompatible ligand like L-arabonate is also advantageous for producing materials intended for applications where environmental impact is a concern.

Future Research Directions and Emerging Paradigms

High-Throughput Screening for Novel Calcium L(-)-Arabonate Derivatives

High-throughput screening (HTS) offers a powerful methodology for accelerating the discovery of novel derivatives of Calcium L(-)-arabonate with enhanced or entirely new functionalities. youtube.com This approach involves the rapid synthesis and testing of large libraries of related compounds. By systematically modifying the L-arabonic acid backbone—for instance, through esterification, amidation, or selective oxidation/reduction of its hydroxyl groups—a diverse chemical space can be explored. nih.govresearchgate.net

The screening process can be tailored to identify derivatives with specific desirable properties. For example, assays could be developed to screen for enhanced solubility, improved thermal stability, or specific interactions with biological targets. Automated systems, such as liquid handlers and plate readers, are central to HTS, enabling the testing of thousands of compounds in a short time. youtube.comnih.gov Techniques like fluorescence-based assays, which can detect changes in intracellular calcium signaling, could be adapted to screen for derivatives with bioactivity. nih.gov Competition binding experiments using NMR spectroscopy represent another advanced HTS method that can identify high-affinity interactions between derivatives and target molecules. acs.org

The goal is to generate a structure-activity relationship (SAR) map, providing insights into how specific chemical modifications influence the compound's properties. This data-rich approach not only accelerates the discovery of lead candidates for various applications but also deepens the fundamental understanding of the molecule's chemical behavior.

Table 1: Potential HTS Assays for Calcium L(-)-Arabonate Derivatives

| Target Property | HTS Assay Principle | Potential Application Area |

| Enhanced Solubility | Nephelometry or Turbidimetry in various solvents | Pharmaceutical formulations, industrial processing |

| Bioactivity | Cell-based fluorescent calcium signaling assays | Biomedicine, therapeutic agents |

| Chelating Ability | Competitive binding assay with a colorimetric metal indicator | Food science, water treatment |

| Crystal Habit Modification | Automated microscopy and image analysis of crystallization | Material science, pigment formulation |

In-Situ Characterization Techniques for Real-Time Mechanistic Studies

Understanding the crystallization process of Calcium L(-)-arabonate tetrahydrate is crucial for controlling its physical properties, such as crystal size, shape, and purity. In-situ characterization techniques are indispensable for this purpose, as they allow for real-time monitoring of the dynamic processes of nucleation and crystal growth directly in the mother liquor without disturbing the system. acs.org

Techniques such as in-situ X-ray diffraction (XRD) can track the evolution of crystalline phases, identifying any transient amorphous or polymorphic forms that may precede the final tetrahydrate structure. acs.org The use of transmitted light or turbidity measurements can effectively monitor the initial stages of precipitation and aggregation of particles from a solution. nih.gov For a more detailed look at the molecular level, in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can provide information on changes in the coordination environment of the calcium ion and the conformation of the arabonate molecule as they assemble into the crystal lattice.

These real-time studies provide critical kinetic and mechanistic data that is often missed by conventional ex-situ (post-crystallization) analysis. By observing the effects of variables like supersaturation, temperature, pH, and the presence of additives in real-time, researchers can develop robust models to predict and control the crystallization outcome. nih.gov

Integration of Artificial Intelligence and Machine Learning for Predictive Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science, moving it from a trial-and-error discovery process to a predictive design paradigm. researchgate.netresearchgate.net For this compound, these computational tools can accelerate the design of new materials with tailored properties. By training ML models on existing experimental and computational data, it is possible to predict the properties of hypothetical derivatives before they are ever synthesized in a lab. nih.govtcichemicals.com

This "inverse design" approach allows researchers to specify a desired property—such as a particular crystal morphology or binding affinity—and have an AI model generate the chemical structures most likely to exhibit that property. nih.gov These models can analyze vast datasets to identify complex relationships between molecular structure and material function that may not be obvious to human researchers. hmdb.ca

Furthermore, AI can guide the synthesis process itself. For example, ML algorithms can predict the optimal reaction conditions to achieve a desired polymorph or to maximize yield, saving significant time and resources. nih.gov As more high-throughput experimental data is generated, it can be used to further refine the AI models, creating a powerful feedback loop that continually improves predictive accuracy and accelerates the pace of discovery. researchgate.nettcichemicals.com This synergy between AI and laboratory automation is a key emerging paradigm in advanced materials development. mdpi.com

Exploration of Enantioselective Crystallization and Chiral Separation Applications

The inherent chirality of L(-)-arabonate makes its calcium salt a compelling candidate for applications in chiral chemistry. Future research is expected to explore its potential in enantioselective crystallization and as a chiral resolving agent. One major application is the separation of racemic mixtures—compounds that contain equal amounts of left-handed and right-handed enantiomers. tcichemicals.comyoutube.com

The process, known as diastereomeric resolution, involves reacting a racemic mixture (e.g., a racemic acid) with a single enantiomer of a chiral base (or vice versa). In this context, Calcium L(-)-arabonate could potentially be used to separate racemic bases. The reaction would form two different diastereomeric salts: [L-arabonate⁻-D-base⁺] and [L-arabonate⁻-L-base⁺]. Because these diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. youtube.com

Moreover, research into chiral calcium catalysts, particularly those involving phosphate (B84403) ligands, has shown great promise in mediating asymmetric reactions with high enantioselectivity. nih.govnih.govacs.orgacs.org This opens the door for designing novel chiral catalysts based on Calcium L(-)-arabonate. The arabonate ligand itself could influence the stereochemical outcome of a reaction, guiding the formation of one enantiomer over the other. Exploring its use as a ligand in asymmetric synthesis could lead to new, efficient methods for producing enantiopure compounds, which are of paramount importance in the pharmaceutical industry. tcichemicals.com

Sustainable and Scalable Production Methods for Industrial Relevance

For any chemical compound to have a significant industrial impact, its production must be both sustainable and scalable. Future research will focus on developing green chemistry pathways for the synthesis of this compound. A key area of focus is the production of the L-arabonic acid precursor. mdpi.comresearchgate.net

The traditional chemical oxidation of L-arabinose can involve harsh reagents and produce unwanted byproducts. A more sustainable alternative lies in biocatalysis. researchgate.net Researchers are exploring the use of specific enzymes or whole-cell microbial systems to perform the selective oxidation of L-arabinose to L-arabonic acid. nih.govnih.gov These biocatalytic processes operate under mild conditions (ambient temperature and neutral pH), are highly specific, and generate minimal waste, aligning with the principles of green chemistry. researchgate.net

Furthermore, the L-arabinose feedstock itself can be sourced from renewable lignocellulosic biomass, such as agricultural residues, further enhancing the sustainability of the entire process. nih.gov Developing robust fermentation and enzymatic conversion processes that can be scaled up from the laboratory bench to industrial fermenters is a critical research goal. researchgate.netmdpi.com This involves optimizing reaction conditions, improving enzyme stability, and designing efficient downstream purification processes to isolate the final Calcium L(-)-arabonate product in a cost-effective and environmentally friendly manner. youtube.comnih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Calcium L(-)-arabonate tetrahydrate?

- Synthesis : React L(-)-arabonic acid with calcium hydroxide in aqueous media under controlled pH (6.5–7.5) and temperature (25–40°C). Purify via recrystallization to isolate the tetrahydrate form .

- Characterization : Use spectroscopic techniques (FT-IR for functional groups, NMR for stereochemical confirmation) and X-ray diffraction (XRD) to verify crystallinity. Thermogravimetric analysis (TGA) confirms hydration states by detecting mass loss at 100–200°C .

Q. How can researchers ensure the purity and identity of this compound in experimental settings?

- Analytical Methods :

- HPLC with UV detection to quantify impurities.

- Ion chromatography for calcium ion content validation.

- Elemental analysis (C, H, O) to confirm stoichiometry .

- Quality Control : Maintain batch consistency by standardizing reaction conditions (e.g., molar ratios, drying protocols) and cross-referencing with certified reference materials .

Q. What are the solubility and stability limitations of this compound in aqueous and non-aqueous systems?

- Solubility : Highly soluble in water (>30 g/L at 20°C) but insoluble in ethanol or acetone. Adjust ionic strength using salts like potassium nitrate to mitigate precipitation in mixed solvents .

- Stability : Prone to hydrolysis above pH 8.0; store in airtight containers at 4°C to prevent dehydration. Use stabilizers (e.g., saccharides) in long-term biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallization pathways of this compound?

- Mechanistic Insights : Monitor amorphous precursor phases via time-resolved XRD or cryo-TEM. Alkaline earth ions (e.g., Mg²⁺) may stabilize intermediates, altering crystallization kinetics .

- Data Reconciliation : Compare synthesis protocols (e.g., calcium source purity, stirring rates) across studies. Reproduce conflicting results under controlled variables to identify critical factors .

Q. What computational approaches are suitable for modeling this compound’s interactions in biological systems?

- Molecular Dynamics (MD) : Simulate ligand binding to calcium-dependent enzymes (e.g., β-glucuronidase) using force fields like CHARMM. Validate with experimental IC₅₀ values from enzyme inhibition assays .

- DFT Calculations : Predict electronic properties of the arabonate anion to optimize chelation efficiency for metal-ion scavenging applications .

Q. How can experimental designs address reproducibility challenges in studying this compound’s bioactivity?

- Standardization : Adopt guidelines from Materials Science-Poland (e.g., fixed water/cement ratios for self-healing materials) to minimize variability in biological media preparation .

- Blind Trials : Use double-blinded protocols in in vivo studies (e.g., tumor models) to reduce bias. Include positive controls (e.g., Calcium D-saccharate) for cross-comparison .

Q. What methodologies validate the role of this compound in modulating hormone-dependent cancer pathways?

- In Vitro Assays : Measure β-glucuronidase inhibition in cell lysates using fluorogenic substrates. Correlate with estrogen levels via ELISA in hormone-sensitive cell lines (e.g., MCF-7) .

- In Vivo Models : Administer orally (10% w/w diet) in DMBA-induced rodent models. Use isotopic labeling (¹⁴C-arabonate) to track biodistribution and metabolite profiling .

Methodological Best Practices

- Experimental Reporting : Follow Beilstein Journal guidelines: detail synthesis steps, characterization data, and statistical analyses. Use Supplementary Information for extensive datasets .

- Literature Review : Prioritize peer-reviewed journals (e.g., Materiales de Construcción) over non-academic sources. Cross-validate findings with crystallography databases (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.